molecular formula C14H10N2O3 B1450794 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid CAS No. 313279-30-0

2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No. B1450794
M. Wt: 254.24 g/mol
InChI Key: STYRAFKTHBOIOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 4-Hydroxyphenylacetic acid involves strategies like decarboxylation-epoxidation-isomerization-oxidation . The synthesis of these compounds often involves the use of lignin-related p-coumaric and ferulic acids as starting materials .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Hydroxyphenylacetic acid consists of a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-(4-Hydroxyphenylazo)benzoic acid include a molecular weight of 242.23 g/mol .

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) are reviewed for their preparation procedures, properties, and complexation with metals. These compounds exhibit spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This research highlights the potential for discovering new analogs with improved properties (Boča, Jameson, & Linert, 2011).

Materials Science

In the field of materials science, natural carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and others, are studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the structure-activity relationships of these compounds, suggesting applications in developing new materials with specific biological activities (Godlewska-Żyłkiewicz et al., 2020).

Pharmacology

In pharmacology, benzofused thiazole derivatives are synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds are tested for in vitro activities, offering a foundation for the development of new therapeutic agents with potential anti-inflammatory and antioxidant effects (Raut et al., 2020).

Environmental Studies

A comprehensive study on the degradation of acetaminophen by advanced oxidation processes reviews the generation of by-products, their biotoxicity, and proposed degradation pathways. This research contributes to understanding how to enhance the degradation of pharmaceuticals in water treatment processes (Qutob et al., 2022).

properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-11-3-1-2-10(14(18)19)12(11)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYRAFKTHBOIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443482
Record name 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid

CAS RN

313279-30-0
Record name 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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